molecular formula C18H20N4O2 B130247 3,3'-Diacetylamino-2,2'-dimethylazobenzene CAS No. 143922-99-0

3,3'-Diacetylamino-2,2'-dimethylazobenzene

Cat. No. B130247
M. Wt: 309.4 g/mol
InChI Key: LZKDSQWEMJZWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'3,3'-Diacetylamino-2,2'-dimethylazobenzene' (DAAD) is a synthetic compound that belongs to the class of azo dyes. It is widely used in scientific research due to its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer.

Mechanism Of Action

The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is complex and involves multiple pathways. In photodynamic therapy, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In photochromic applications, 3,3'-Diacetylamino-2,2'-dimethylazobenzene undergoes reversible photoisomerization in response to light, leading to changes in its properties such as color and absorption spectra.

Biochemical And Physiological Effects

3,3'-Diacetylamino-2,2'-dimethylazobenzene has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, it can cause skin irritation and allergic reactions in some individuals. 3,3'-Diacetylamino-2,2'-dimethylazobenzene has also been shown to have potential as a photosensitizer in the treatment of cancer, as it can selectively target cancer cells while sparing healthy tissue.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer. However, there are also limitations to its use in laboratory experiments, such as its sensitivity to light and the need for specialized equipment to activate it.

Future Directions

There are many potential future directions for research on 3,3'-Diacetylamino-2,2'-dimethylazobenzene. One area of interest is the development of new photochromic compounds based on 3,3'-Diacetylamino-2,2'-dimethylazobenzene that have improved properties such as faster response times and higher contrast ratios. Another area of interest is the use of 3,3'-Diacetylamino-2,2'-dimethylazobenzene as a photosensitizer in combination with other therapies such as chemotherapy and immunotherapy to improve cancer treatment outcomes. Overall, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is a promising compound with many potential applications in scientific research.

Synthesis Methods

3,3'-Diacetylamino-2,2'-dimethylazobenzene can be synthesized through a multistep process. The first step involves the preparation of 2,2'-dimethyl-4,4'-diaminodiphenylmethane, which is then acetylated to form 3,3'-diacetylamino-2,2'-dimethylazobenzene. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

3,3'-Diacetylamino-2,2'-dimethylazobenzene is widely used in scientific research due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent in the presence of oxygen, leading to the production of reactive oxygen species that can kill cancer cells. 3,3'-Diacetylamino-2,2'-dimethylazobenzene can also be used as a photochromic compound, which means that it can undergo reversible photoisomerization in response to light, making it useful in the development of optical switches and sensors.

properties

CAS RN

143922-99-0

Product Name

3,3'-Diacetylamino-2,2'-dimethylazobenzene

Molecular Formula

C18H20N4O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[3-[(3-acetyl-4-amino-2-methylphenyl)diazenyl]-2-methylphenyl]ethanone

InChI

InChI=1S/C18H19N3O2/c1-10-14(12(3)22)6-5-7-16(10)20-21-17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3

InChI Key

LZKDSQWEMJZWMS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C

Canonical SMILES

CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C

synonyms

Ccris 5400

Origin of Product

United States

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